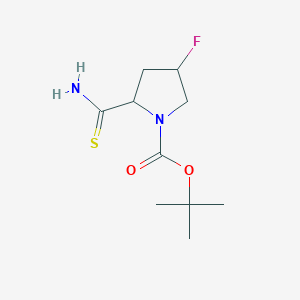

Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate

Description

Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at position 1, a carbamothioyl (NH2C(S)-) substituent at position 2, and a fluorine atom at position 3. This compound is hypothesized to exhibit unique physicochemical properties due to its functional groups:

- Fluorine: Enhances metabolic stability and modulates electronic properties.

- tert-Butyl carbamate: Offers steric bulk and protection for the pyrrolidine nitrogen during synthetic processes.

Propriétés

IUPAC Name |

tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17FN2O2S/c1-10(2,3)15-9(14)13-5-6(11)4-7(13)8(12)16/h6-7H,4-5H2,1-3H3,(H2,12,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGDUYOUGGQWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=S)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate typically involves the reaction of a fluorinated pyrrolidine derivative with tert-butyl isocyanate and a thiol reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or other reduced forms.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in polar solvents such as acetonitrile or dichloromethane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine derivatives.

Applications De Recherche Scientifique

Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme activity, protein-ligand interactions, and other biological processes.

Medicine: The compound is explored for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to changes in cellular processes and physiological responses.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs:

Physicochemical Properties

- Solubility: The carbamothioyl group in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO) compared to the hydroxymethyl analogs, which are more hydrophilic . The fluorine atom reduces basicity and may lower aqueous solubility relative to non-fluorinated analogs.

Stability :

Research Implications

The unique combination of fluorine and carbamothioyl in the target compound positions it as a promising candidate for:

- Drug Discovery : Enhanced metabolic stability and hydrogen-bonding capacity could improve pharmacokinetics in protease or kinase inhibitors.

- Material Science : Thiourea derivatives are explored in supramolecular chemistry for anion recognition.

Limitations : Direct experimental data on the target compound are scarce; further studies are needed to validate its properties and applications.

Activité Biologique

Tert-butyl 2-carbamothioyl-4-fluoropyrrolidine-1-carboxylate, with the molecular formula C10H18FN2O2S and CAS No. 860344-40-7, is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a five-membered nitrogen-containing heterocycle with a fluorine atom at the 4-position and a carbamothioyl group at the 2-position. The tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

The mechanism of action of this compound involves interactions with specific molecular targets, such as enzymes or receptors. Binding occurs through various interactions including:

- Hydrogen bonding

- Hydrophobic interactions

- Electrostatic forces

These interactions can modulate target activity, leading to changes in cellular processes and physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in various biochemical pathways. For instance, it shows potential as an inhibitor of β-secretase, an enzyme implicated in Alzheimer's disease pathology.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis induced by amyloid-beta aggregates, which are associated with neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound can prevent cell death in astrocytes induced by amyloid-beta (Aβ) aggregates. The compound's protective effects are attributed to its ability to modulate inflammatory responses and reduce oxidative stress in neuronal cultures .

Case Studies

A notable case study involved testing the compound's efficacy in a scopolamine-induced Alzheimer's model. Results indicated that treatment with this compound led to a significant reduction in Aβ levels and β-secretase activity compared to untreated groups. The findings suggest a potential role in mitigating Alzheimer's disease progression .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C10H18FN2O2S | Enzyme inhibition, neuroprotection |

| (2S,4S)-tert-butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate | C10H17FN2O3 | Similar enzyme inhibition potential |

| Tert-butyl-(4-hydroxyphenyl)carbamate | C10H13NO3 | Neuroprotective effects against oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.